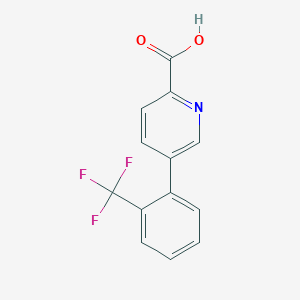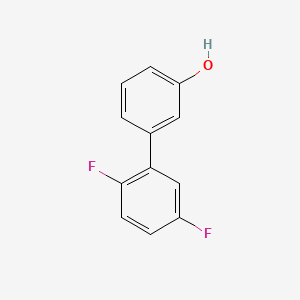
3-(2,5-Difluorphenyl)phenol
Übersicht
Beschreibung
3-(2,5-Difluorophenyl)phenol is an organic compound characterized by the presence of a phenol group attached to a difluorophenyl ring
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of phenol derivatives using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Bromination and Subsequent Fluorination: Another approach is the bromination of phenol followed by a nucleophilic aromatic substitution with a fluorine source.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce the difluorophenyl group onto the phenol ring.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
Types of Reactions:
Oxidation: 3-(2,5-Difluorophenyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Nitro derivatives, bromo derivatives, and other substituted phenols.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Difluorophenyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent and in the design of novel drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that phenolic compounds, which include 3-(2,5-difluorophenyl)phenol, often interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Phenolic compounds are known to exert their pharmacological actions mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can also dissolve tissue on contact via proteolysis .
Biochemical Pathways
Phenolic compounds are known to regulate several pathways, including the activation of antioxidant response using the nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (cox-2) and cytokines with the help of nf-kb (nuclear factor-kappa b), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .
Pharmacokinetics
The bioavailability of phenolic compounds is generally influenced by factors such as their chemical structure, the food matrix, and the presence of other compounds .
Result of Action
Phenolic compounds are known to have a broad spectrum of biological activities, which can lead to various health benefits .
Biochemische Analyse
Biochemical Properties
3-(2,5-Difluorophenyl)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 3-(2,5-Difluorophenyl)phenol and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the concentration of the compound. Additionally, 3-(2,5-Difluorophenyl)phenol can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of 3-(2,5-Difluorophenyl)phenol on cellular processes are diverse and depend on the cell type and concentration of the compound. In certain cell lines, 3-(2,5-Difluorophenyl)phenol has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to alterations in gene expression and cellular metabolism. For instance, exposure to 3-(2,5-Difluorophenyl)phenol can result in the upregulation of genes involved in oxidative stress response and detoxification .
Molecular Mechanism
At the molecular level, 3-(2,5-Difluorophenyl)phenol exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 3-(2,5-Difluorophenyl)phenol can inhibit the activity of certain cytochrome P450 isoforms, thereby affecting the metabolism of other compounds. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,5-Difluorophenyl)phenol can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to 3-(2,5-Difluorophenyl)phenol in in vitro studies has revealed potential effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 3-(2,5-Difluorophenyl)phenol in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies in animal models have demonstrated that high doses of 3-(2,5-Difluorophenyl)phenol can cause liver and kidney damage, as well as alterations in blood biochemistry. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its effects without causing significant toxicity .
Metabolic Pathways
3-(2,5-Difluorophenyl)phenol is involved in various metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted. These metabolic pathways can influence the overall bioavailability and activity of 3-(2,5-Difluorophenyl)phenol, as well as its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-(2,5-Difluorophenyl)phenol within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Additionally, binding to proteins such as albumin can affect its distribution and localization within the body. These interactions can influence the pharmacokinetics and pharmacodynamics of 3-(2,5-Difluorophenyl)phenol .
Subcellular Localization
The subcellular localization of 3-(2,5-Difluorophenyl)phenol can impact its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus. Targeting signals and post-translational modifications can direct 3-(2,5-Difluorophenyl)phenol to specific organelles, where it can exert its effects. For example, the presence of specific targeting sequences can facilitate its transport to the mitochondria, influencing mitochondrial function and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
3,5-Difluorophenol: Similar structure but lacks the phenol group.
2,5-Difluorophenol: Different position of the fluorine atoms.
3,5-Difluorobenzene: Lacks the hydroxyl group.
Uniqueness: 3-(2,5-Difluorophenyl)phenol is unique due to the presence of both the phenol group and the difluorophenyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-(2,5-difluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQHNXSUSYDZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683471 | |
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-63-7 | |
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
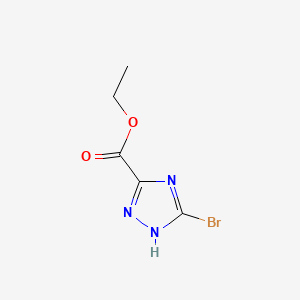
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
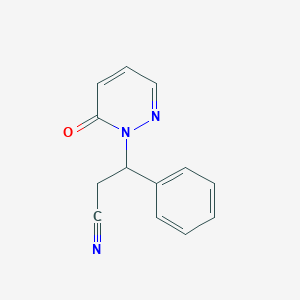
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)
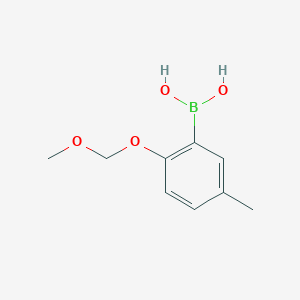
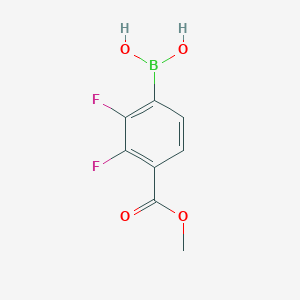
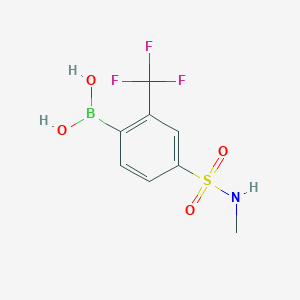


![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)
